molecular formula C15H14BrNO B5602069 2-bromo-N-(2-phenylethyl)benzamide

2-bromo-N-(2-phenylethyl)benzamide

Cat. No.: B5602069
M. Wt: 304.18 g/mol
InChI Key: PTSZJZZJBOXAFH-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-phenylethyl)benzamide is a brominated benzamide derivative characterized by a phenylethylamine substituent attached to the benzamide core. Its molecular formula is C₁₅H₁₄BrNO, with a molecular weight of 304.19 g/mol.

Properties

IUPAC Name

2-bromo-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSZJZZJBOXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-phenylethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The phenylethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(2-phenylethyl)benzylamine.

    Oxidation: Formation of 2-bromo-N-(2-phenylethyl)benzoic acid or corresponding aldehydes.

Scientific Research Applications

2-bromo-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the phenylethyl group can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-bromo-N-(2-phenylethyl)benzamide with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 2-Br, N-(2-phenylethyl) C₁₅H₁₄BrNO 304.19 Cross-coupling reactions, potential CNS activity
2-Amino-N-(2-bromophenyl)benzamide 2-NH₂, N-(2-bromophenyl) C₁₃H₁₁BrN₂O 291.15 Life sciences research, synthetic intermediate
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-F, N-(2-methoxyphenyl) C₁₄H₁₁BrFNO₂ 324.15 Fluorinated probe for imaging/analytical studies
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, N-(2-nitrophenyl) C₁₃H₉BrN₂O₃ 337.13 Crystallography studies, nitro group redox activity
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide N-phenyl, piperidinyl-phenylethyl C₂₇H₂₉N₂O 397.54 Psychoactive substance (fentanyl analog)
Key Observations:
  • Bromine Position : The 2-bromo substitution in the target compound contrasts with 4-bromo in and 5-bromo in , altering electronic effects (e.g., directing cross-coupling reactivity).
  • Phenylethyl Group: The N-(2-phenylethyl) group distinguishes the target compound from analogs with nitrophenyl or methoxyphenyl substituents.
  • Functional Groups: Amino () and nitro () groups introduce hydrogen-bonding or redox-active sites, impacting solubility and reactivity.

Structural and Crystallographic Insights

  • Crystal Packing : The phenylethyl group in the target compound likely induces steric hindrance, contrasting with the planar nitrophenyl group in , which forms π-π interactions.
  • SHELX Software : Widely used for small-molecule crystallography (e.g., ), confirming bond lengths and angles in analogs like 4-bromo-N-(2-nitrophenyl)benzamide .

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